Mcl-1 inhibitor 14

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

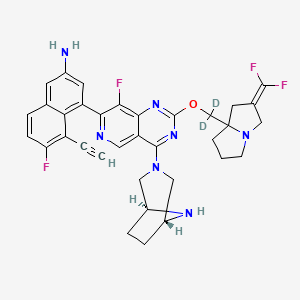

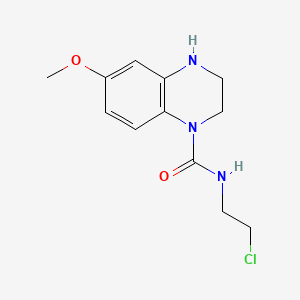

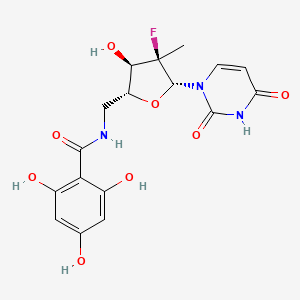

Mcl-1 inhibitor 14, also known as compound (Ra)-10, is a potent inhibitor of myeloid cell leukemia-1 (MCL-1), a member of the BCL-2 family of proteins. MCL-1 plays a crucial role in preventing apoptosis by binding to pro-apoptotic proteins, thus promoting cell survival. Overexpression of MCL-1 is frequently observed in various cancers and is associated with tumorigenesis, poor prognosis, and drug resistance .

準備方法

Synthetic Routes and Reaction Conditions: The development of Mcl-1 inhibitors, including Mcl-1 inhibitor 14, often involves complex synthetic routes. One approach utilizes DNA-encoded chemical library synthesis and screening to generate macrocyclic hits that serve as Mcl-1 inhibitors. This method involves conformational analysis and structure-based design, combined with a robust synthetic platform for rapid analoging .

化学反応の分析

Types of Reactions: Mcl-1 inhibitor 14 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its potency and selectivity.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include DNA-encoded chemical libraries, macrocyclic compounds, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction efficiency .

Major Products: The major products formed from these reactions are macrocyclic compounds with enhanced inhibitory activity against MCL-1. These products are further optimized through structure-based design to achieve low nanomolar potency .

科学的研究の応用

Mcl-1 inhibitor 14 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is used to study the role of MCL-1 in tumorigenesis and to develop targeted therapies for cancers with high MCL-1 expression. It has shown preclinical activity in solid tumors and hematologic malignancies .

In addition to cancer research, this compound is used in studies investigating apoptosis and cell survival mechanisms. By inhibiting MCL-1, researchers can better understand the molecular pathways involved in apoptosis and develop strategies to overcome drug resistance in cancer therapy .

作用機序

Mcl-1 inhibitor 14 exerts its effects by selectively binding to the MCL-1 protein, freeing pro-apoptotic proteins such as BAX and BAK. This binding initiates apoptosis by disrupting the interaction between MCL-1 and pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and subsequent cell death .

類似化合物との比較

Mcl-1 inhibitor 14 is part of a broader class of MCL-1 inhibitors, including other small molecule inhibitors, peptide inhibitors, covalent inhibitors, natural products, and MCL-1 PROTACs. Similar compounds include S63845, AZD5991, and PRT1419, which also target MCL-1 to induce apoptosis in cancer cells .

Compared to these compounds, this compound exhibits unique structural features and high potency, making it a valuable tool in cancer research and therapy. Its low nanomolar inhibitory activity and ability to selectively target MCL-1 distinguish it from other inhibitors in this class .

特性

分子式 |

C39H41ClFN5O5S |

|---|---|

分子量 |

746.3 g/mol |

IUPAC名 |

17-chloro-33-fluoro-12-(2-methoxyethoxymethyl)-5,14,22-trimethyl-28-oxa-9-thia-5,6,13,14,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),12,16,18,20,23,29(37),30(35),31,33-tridecaene-23-carboxylic acid |

InChI |

InChI=1S/C39H41ClFN5O5S/c1-44-36-30-11-12-32(40)35(36)37-31(33(43-46(37)3)20-50-15-14-49-4)22-52-21-26-19-27(45(2)42-26)9-7-23-16-24-18-25(41)8-10-28(24)34(17-23)51-13-5-6-29(30)38(44)39(47)48/h8,10-12,16-19H,5-7,9,13-15,20-22H2,1-4H3,(H,47,48) |

InChIキー |

QJXIDXIADATUOH-UHFFFAOYSA-N |

正規SMILES |

CN1C2=CC(=N1)CSCC3=C(C4=C(C=CC5=C4N(C(=C5CCCOC6=CC(=CC7=C6C=CC(=C7)F)CC2)C(=O)O)C)Cl)N(N=C3COCCOC)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate;hydrochloride](/img/structure/B12382469.png)

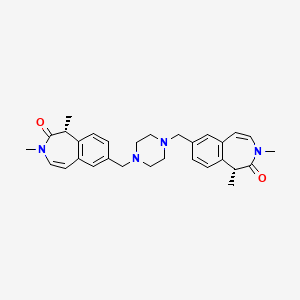

![disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12382472.png)

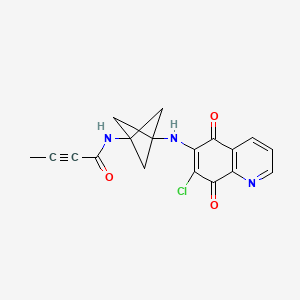

![4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide](/img/structure/B12382493.png)

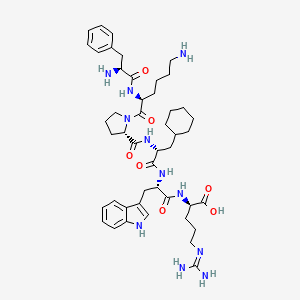

![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12382506.png)